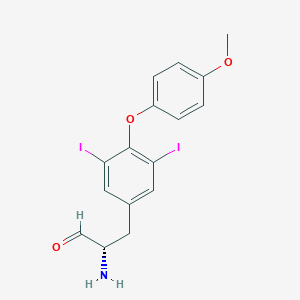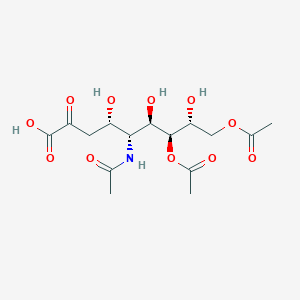
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, acetamido group, and acetoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective acetylation and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high specificity and efficiency. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and optimize production rates.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce polyols.
Applications De Recherche Scientifique
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, modulating the activity of these targets and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R,6R,7S,8R)-5-Acetamido-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic acid methyl ester cyclic 8,9-carbonate
- (4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Uniqueness
What sets (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C15H23NO11 |
|---|---|
Poids moléculaire |
393.34 g/mol |
Nom IUPAC |
(4S,5R,6R,7S,8R)-5-acetamido-7,9-diacetyloxy-4,6,8-trihydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C15H23NO11/c1-6(17)16-12(9(20)4-10(21)15(24)25)13(23)14(27-8(3)19)11(22)5-26-7(2)18/h9,11-14,20,22-23H,4-5H2,1-3H3,(H,16,17)(H,24,25)/t9-,11+,12+,13+,14+/m0/s1 |
Clé InChI |
DXBXJQCKXVYGKY-BTXBGFNFSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COC(=O)C)O)OC(=O)C)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COC(=O)C)O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
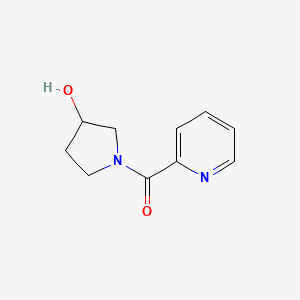
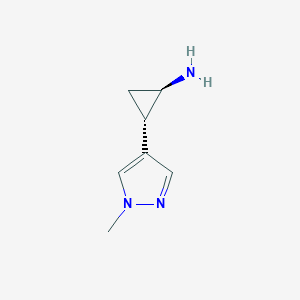
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)

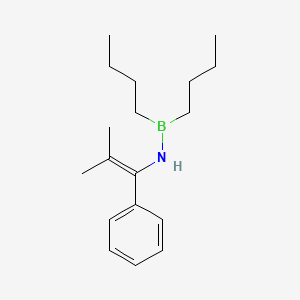
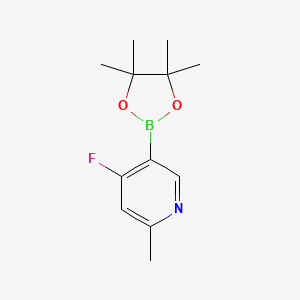

![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
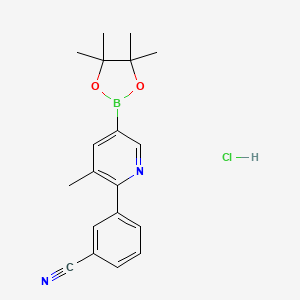
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
